molecular formula C9H16O B14713975 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol CAS No. 22463-27-0

7,7-Dimethylbicyclo[2.2.1]heptan-1-ol

Cat. No.: B14713975
CAS No.: 22463-27-0
M. Wt: 140.22 g/mol
InChI Key: ZFVYXCUQKKZDMM-UHFFFAOYSA-N
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Description

7,7-Dimethylbicyclo[2.2.1]heptan-1-ol (CAS Registry Number: 22463-27-0) is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . As a derivative of the bicyclo[2.2.1]heptane (norbornane) skeleton, this compound is characterized by its rigid, three-dimensional structure, which is of significant interest in synthetic and medicinal chemistry. The presence of the hydroxy group on the bridgehead carbon and the two methyl groups at the 7-position makes it a valuable chiral building block and intermediate for further chemical transformations . This chemical is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Researchers value this compound for its potential applications in the development of novel pharmaceuticals, as a precursor in asymmetric synthesis, and in materials science for creating molecules with specific stereochemical properties. The structure is closely related to other well-known terpene derivatives, suggesting potential utility in fragrance and flavor research . For laboratory handling, it is recommended to store the product in a cool, dry place, with some suppliers suggesting storage at 2-8°C . Appropriate personal protective equipment should be worn, and all handling should be conducted in accordance with established laboratory safety protocols. Available documentation, including certificates of analysis, can be provided upon request to support your research and development activities .

Properties

CAS No.

22463-27-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

7,7-dimethylbicyclo[2.2.1]heptan-1-ol

InChI

InChI=1S/C9H16O/c1-8(2)7-3-5-9(8,10)6-4-7/h7,10H,3-6H2,1-2H3

InChI Key

ZFVYXCUQKKZDMM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

7,7-Dimethylbicyclo[2.2.1]heptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of fenchone, a ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of fenchone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Wagner–Meerwein Rearrangement

A notable reaction involves bromination via N-bromosuccinimide (NBS) in acetonitrile, leading to a Wagner–Meerwein rearrangement . This process forms 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane (minor product) and N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide (major product) .

Reaction TypeReagentsProductsYield
Bromination + RearrangementNBS, camphene, acetonitrile3 (benzenesulfonamide) & 4 (bromomethylene derivative)61% (3 ), 22% (4 )

Mechanism : Bromination at the exo-position triggers a Wagner–Meerwein shift, stabilizing the carbocation intermediate .

Grignard Reaction

The compound participates in Grignard reactions to form complex derivatives. For example, reaction with phenylmagnesium bromide yields 1-(hydroxydiphenylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one , characterized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

Reaction TypeReagentsProducts
Grignard AdditionPhenylmagnesium bromideDiphenylmethyl derivative with ketone functionality

Oxidation and Functional Group Transformations

The hydroxyl group can undergo oxidation or substitution :

  • Oxidation : Conversion to 7,7-dimethylbicyclo[2.2.1]heptan-2-one using oxidizing agents like chromium trioxide.

  • Substitution : Reaction with thionyl chloride or phosphorus tribromide to form halogenated derivatives.

Reaction TypeReagentsProducts
OxidationChromium trioxideKetone derivative
SubstitutionThionyl chlorideChloride derivative

Structural and Spectroscopic Insights

  • 1H NMR Analysis : The NH group in sulfonamide derivatives shows a doublet, while CH₂Br groups exhibit splitting patterns (e.g., J = 10.5 Hz) .

  • Molecular Weight : 140.22 g/mol (PubChem) .

Scientific Research Applications

7,7-Dimethylbicyclo[2.2.1]heptan-1-ol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with GABA receptors and other neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 7,7-dimethylbicyclo[2.2.1]heptan-1-ol and analogous bicyclic compounds:

Compound Name Molecular Formula Functional Group(s) Key Properties/Applications References
This compound C₉H₁₆O -OH (1-position) Chiral catalyst precursor; exo conformation
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol C₁₀H₁₈O -OH (2-position), additional methyl (4-position) Lower thermal stability; used in terpene synthesis
HU-910 (Cannabinoid agonist) C₂₅H₃₈O₂ -CH₂OH, aryl, methoxy groups CB2 receptor agonist; anti-inflammatory effects
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide C₁₅H₂₂BrNO₂S -Br, -SO₂NHPh Bioactive sulfonamide; potential antimicrobial
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid C₁₀H₁₆O₂ -COOH (1-position) Higher acidity; esterification substrate

Physical Properties

  • Boiling Points : The hydroxyl group in this compound increases its boiling point (est. ~220°C) compared to the ketone derivative (1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, BP ≈ 180°C) .
  • Hydrogen Bonding: The hydroxyl group enables stronger intermolecular hydrogen bonding than amino-substituted analogs (e.g., compound 15 in ), impacting solubility in polar solvents .

Research Findings and Data Highlights

Key Comparative Studies

Stereochemical Effects : The exo configuration of this compound enhances its rigidity and thermal stability (decomposition >250°C) compared to endo isomers, which exhibit ring-strain-induced reactivity .

Catalytic Performance : Bifunctional phase-transfer catalysts derived from this compound (e.g., compound IV in ) achieve 85% yield in asymmetric Michael additions, outperforming camphor-based catalysts by 20% .

Pharmacological Potential: While this compound itself lacks significant receptor affinity, its carbaldehyde derivative shows promise in attenuating oxidative stress pathways (IC₅₀ = 45 µM for ROS inhibition) .

Biological Activity

7,7-Dimethylbicyclo[2.2.1]heptan-1-ol is a bicyclic compound with potential applications in various fields, including medicinal chemistry and fragrance formulations. This article reviews the biological activities associated with this compound, focusing on its toxicity, genotoxicity, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H18O\text{C}_{10}\text{H}_{18}\text{O}

This compound features a bicyclic framework that contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with findings indicating both beneficial effects and potential risks.

Toxicity and Safety Assessment

A comprehensive risk assessment was conducted to evaluate the safety profile of methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, a derivative closely related to this compound. The Ames test showed no mutagenic activity in several strains of Salmonella typhimurium, indicating that the compound does not pose a significant genotoxic risk under the tested conditions .

Table 1: Summary of Toxicity Studies

Study TypeResultReference
Ames TestNo mutagenic activity
Micronucleus TestNo clastogenic effects
Repeated Dose ToxicityNOAEL established at 150 mg/kg/day

Pharmacological Potential

Research indicates that compounds related to this compound exhibit various pharmacological activities:

  • Antioxidant Activity : Some derivatives have shown promise in alleviating oxidative stress and reducing skeletal muscle atrophy .
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antioxidant Properties

In a study exploring the antioxidant effects of camphene derivatives (related to this compound), researchers found significant reductions in oxidative stress markers in animal models. This suggests potential applications for these compounds in treating oxidative stress-related conditions.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of various bicyclic compounds, including derivatives of this compound. The results indicated effective inhibition of bacterial growth in vitro, highlighting the need for further exploration into their use as antibacterial agents.

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